molecular formula C12H20N2 B12091143 4-{2-[Methyl(propyl)amino]ethyl}aniline

4-{2-[Methyl(propyl)amino]ethyl}aniline

Cat. No.: B12091143
M. Wt: 192.30 g/mol
InChI Key: IZEWFBRQIQJARD-UHFFFAOYSA-N
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Description

4-{2-[Methyl(propyl)amino]ethyl}aniline is an organic compound that belongs to the class of amines. It contains both aromatic and aliphatic amine groups, making it a versatile molecule in various chemical reactions and applications. The compound’s structure includes a benzene ring substituted with an amino group and a side chain containing a secondary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[Methyl(propyl)amino]ethyl}aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the propyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques, ensuring high yield and purity. The process may include catalytic hydrogenation and other reduction methods to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[Methyl(propyl)amino]ethyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and nitration reactions.

Major Products

The major products formed from these reactions include various substituted anilines, nitro compounds, and halogenated derivatives.

Scientific Research Applications

4-{2-[Methyl(propyl)amino]ethyl}aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[Methyl(propyl)amino]ethyl}aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.

    N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.

    N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.

Uniqueness

4-{2-[Methyl(propyl)amino]ethyl}aniline is unique due to its combination of aromatic and aliphatic amine groups, which allows it to participate in a broader range of chemical reactions and applications compared to simpler aniline derivatives .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

4-[2-[methyl(propyl)amino]ethyl]aniline

InChI

InChI=1S/C12H20N2/c1-3-9-14(2)10-8-11-4-6-12(13)7-5-11/h4-7H,3,8-10,13H2,1-2H3

InChI Key

IZEWFBRQIQJARD-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CCC1=CC=C(C=C1)N

Origin of Product

United States

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